
Dbm-mmaf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dbm-mmaf: is a compound that combines a dibromomaleimide (Dbm) linker with monomethyl auristatin F (Mmaf), a potent antitubulin agent. This conjugate is primarily used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dbm-mmaf involves the conjugation of the Dbm linker to the Mmaf molecule. The Dbm linker is typically synthesized by treating dibromomaleic anhydride with an amine, followed by refluxing in acetic acid to induce ring closure . The Mmaf molecule is then attached to the Dbm linker using copper-free click chemistry, which ensures high efficiency and homogeneity in the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in maintaining consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Dbm-mmaf undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide moiety can participate in substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The conjugate can undergo hydrolysis, leading to the formation of maleamic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted maleimides.
Hydrolysis: The major products are maleamic acids.
Applications De Recherche Scientifique
Chemistry: Dbm-mmaf is used in the synthesis of antibody-drug conjugates, which are valuable tools in chemical biology for targeted drug delivery .
Biology: In biological research, this compound is used to study the effects of targeted cytotoxic agents on cancer cells. It helps in understanding the mechanisms of drug resistance and the development of more effective cancer therapies .
Medicine: this compound-based ADCs are used in clinical trials for the treatment of various cancers, including breast cancer and multiple myeloma. These conjugates have shown promising results in reducing tumor burden and improving patient outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its high specificity and potency make it a valuable component in the formulation of new drugs .
Mécanisme D'action
Dbm-mmaf exerts its effects by targeting specific cancer cells through the antibody component of the ADC. Once bound to the cancer cell, the conjugate is internalized, and the Mmaf component is released. Mmaf disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis . The Dbm linker ensures stable attachment of Mmaf to the antibody, enhancing the overall efficacy of the ADC .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl Auristatin E (Mmae): Another potent antitubulin agent used in ADCs.
Maytansinoids: A class of cytotoxic agents used in ADCs.
Uniqueness of Dbm-mmaf: this compound offers several advantages over similar compounds:
Propriétés
Formule moléculaire |
C49H74Br2N6O11 |
|---|---|
Poids moléculaire |
1083.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1 |
Clé InChI |
GZSVYZUXQREYGL-ZHOZFWKKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



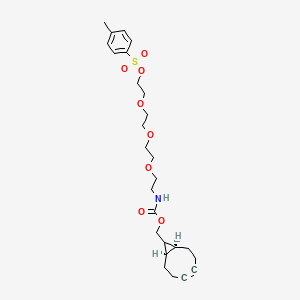
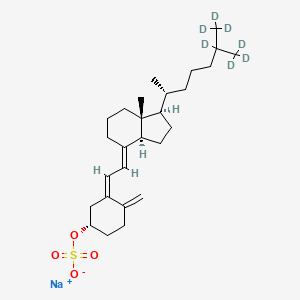


![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

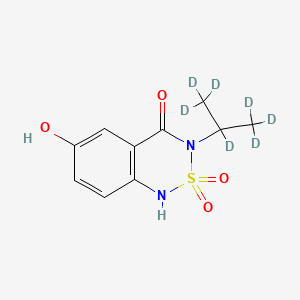
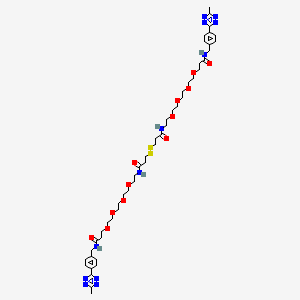
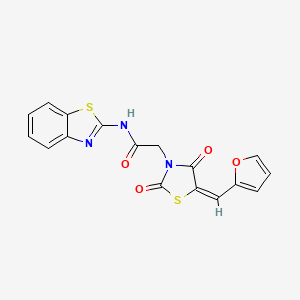

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

